4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-18-11-7-5-10(6-8-11)17-13(15-16-14(17)20)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDIAGDYZRPALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole core exhibit a wide range of biological activities:
Antimicrobial Activity
Numerous studies have demonstrated that 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol exhibits potent antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antioxidant Properties
The triazole derivatives have also been evaluated for their antioxidant capabilities. The presence of the thiol group is believed to enhance their ability to scavenge free radicals, thus providing potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with modifications to the phenyl rings influencing activity levels .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds has shown that substituents on the phenyl rings significantly affect their biological activity. Modifications such as electron-donating or withdrawing groups can enhance or diminish antimicrobial potency .
- Potential Drug Development : The compound's favorable pharmacological profile positions it as a promising candidate for drug development targeting infectious diseases and possibly cancer therapy due to its dual role as an antimicrobial and antioxidant agent .
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring. Below is a comparative overview:
Table 1: Substituent Variations and Key Properties
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
Crystallographic and Stability Considerations
- Isostructural Relationships : Chloro- and bromo-substituted triazoles adopt similar crystal packing, with halogen size marginally altering unit cell parameters .
Biological Activity
4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological applications and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 893725-73-0 |
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety can form stable complexes with metal ions and inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in various metabolic pathways .
- Redox Activity : The thiol group can participate in redox reactions, modulating the activity of target proteins and influencing cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogenic strains .
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit potent antimicrobial effects. For instance, a study showed that similar compounds had minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans at a concentration of 125 µg/mL . This suggests that this compound could have comparable efficacy.
Anticancer Activity
In vitro studies have indicated that triazole derivatives can selectively target cancer cells. For example, compounds with similar structures were found to be cytotoxic against melanoma and breast cancer cell lines (MDA-MB-231), with promising results for further development as anticancer agents . The selectivity towards cancer cells indicates potential for therapeutic applications in oncology.
Case Studies
- Synthesis and Testing : A recent study synthesized several derivatives of triazole-thiols and evaluated their antimicrobial activity. The most active derivatives showed MIC values as low as 31.25 µg/mL against resistant bacterial strains .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of triazole derivatives to various enzymes involved in cancer metabolism. These studies support the hypothesis that modifications in the chemical structure can enhance biological activity .
Q & A
Q. Optimization Strategies :
Which spectroscopic and analytical techniques are most effective for characterizing structural purity and confirming the triazole-thiol scaffold?
Basic Research Question
Key techniques include:
- ¹H/¹³C-NMR : Assign peaks for ethoxyphenyl (δ 6.8–7.3 ppm for aromatic H), furan (δ 7.5–7.7 ppm), and thiol (δ 3.8–4.1 ppm for -SH, if unoxidized) .
- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 314.08) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., S–H···N in triazole rings) .
- Elemental Analysis : Validate C, H, N, S composition (theoretical: C 57.31%, H 4.17%, N 17.83%, S 10.21%) .
Advanced Tip : Use DFT calculations (B3LYP/6-311++G(d,p)) to predict vibrational frequencies (IR) and compare with experimental data for conformational validation .
How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of the thiol group in this compound?
Advanced Research Question
- DFT Studies : Calculate charge distribution to identify nucleophilic sites (e.g., sulfur in thiol: Fukui indices >0.5). HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, favoring disulfide formation .
- Molecular Docking : Screen against targets (e.g., fungal CYP51 or bacterial DNA gyrase) to predict binding modes. The thiol group forms hydrogen bonds with active-site residues (e.g., Arg-381 in CYP51, ΔG = −8.2 kcal/mol) .
- ADME Prediction : Use SwissADME to assess solubility (LogP ~2.8) and bioavailability (TPSA 85 Ų), suggesting moderate permeability .
How do structural modifications (e.g., substituents on phenyl or furan) influence biological activity, and what SAR trends have been observed?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Methodological Note : Synthesize analogs via S-alkylation (e.g., with chloroacetamide) and compare activities in standardized assays .
How should researchers resolve contradictions in reported biological data (e.g., antimicrobial potency) across studies?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in microbial strains (e.g., C. albicans ATCC vs. clinical isolates) or incubation conditions .
- Compound Purity : Validate purity via HPLC (>95%) and elemental analysis to exclude confounding impurities .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism (e.g., triazole ring tautomerism) .
Q. Resolution Workflow :
Reproduce assays under standardized CLSI conditions.
Cross-validate with orthogonal techniques (e.g., time-kill curves vs. MIC).
Compare with structurally characterized analogs to isolate substituent effects .
What strategies mitigate side reactions (e.g., thiol oxidation or furan ring degradation) during synthesis or storage?
Advanced Research Question
- Oxidation Prevention : Store under inert gas (N₂/Ar) and add antioxidants (0.1% BHT) in ethanol solutions .
- Furan Stability : Avoid strong acids/bases; use aprotic solvents (THF) during reactions to prevent ring-opening .
- Monitoring : Track degradation via TLC (Rf shift) or UV-Vis (λmax 270 nm for intact furan) .
How does this compound compare to structurally analogous triazole-thiols in terms of physicochemical and biological profiles?
Advanced Research Question
Comparative Analysis :
| Analog (R-group) | LogP | MIC (µg/mL) C. albicans | Solubility (mg/mL) |
|---|---|---|---|
| 4-Ethoxyphenyl (Target) | 2.8 | 8 | 0.12 |
| 4-Chlorophenyl | 3.1 | 32 | 0.08 |
| 4-Methoxyphenyl | 2.5 | 16 | 0.15 |
Key Insight : Ethoxy balances lipophilicity and solubility, optimizing bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
